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Compound of Interest

Compound Name: Meseclazone

Cat. No.: B1676306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in silico analysis of

Meseclazone's interaction with key inflammatory targets. The protocols outlined below offer a

step-by-step methodology for performing computational docking studies to predict the binding

affinity and interaction patterns of Meseclazone, a drug known for its anti-inflammatory

properties.

Introduction
Meseclazone, also known as Mesalazine or 5-aminosalicylic acid (5-ASA), is an anti-

inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including

ulcerative colitis and Crohn's disease. Its therapeutic effects are attributed to the modulation of

various inflammatory pathways. Key molecular targets of Meseclazone include

Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Computational docking is a

powerful tool to elucidate the molecular interactions between Meseclazone and these targets,

providing insights into its mechanism of action and aiding in the development of novel anti-

inflammatory therapies.
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Meseclazone is known to interfere with the production of pro-inflammatory mediators. A critical

pathway is the cyclooxygenase (COX) pathway, where Meseclazone inhibits COX-1 and COX-

2, thereby reducing the synthesis of prostaglandins.[1][2] Additionally, Meseclazone can

modulate the NF-κB signaling pathway, a central regulator of inflammation, and activate PPAR-

γ, which has anti-inflammatory effects.[3][4]
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Meseclazone's Influence on Inflammatory Pathways
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Computational Docking Workflow for Meseclazone

Start

1. Target Protein Preparation
- Download PDB file

- Remove water & heteroatoms
- Add polar hydrogens

- Assign charges

2. Ligand Preparation
- Obtain Meseclazone structure (e.g., PubChem)

- Generate 3D coordinates
- Assign charges & torsions

3. Grid Box Generation
- Define binding site
- Set grid parameters

4. Molecular Docking
- Run AutoDock Vina

- Generate docked poses

5. Results Analysis
- Analyze binding energies

- Visualize interactions
- Identify key residues

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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